molecular formula C22H26ClF3N4O B12747716 2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride CAS No. 1418143-09-5

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride

Cat. No.: B12747716
CAS No.: 1418143-09-5
M. Wt: 454.9 g/mol
InChI Key: RJXWMEFBAZTYCY-UHFFFAOYSA-N
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Description

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a trifluoromethyl group, an imidazo[1,2-b]pyridazin ring, and a cyclohexyl group, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazin core. This core can be synthesized through a cyclization reaction involving appropriate precursors. The trifluoromethyl group is introduced using electrophilic trifluoromethylating reagents under mild conditions . The final step involves the coupling of the imidazo[1,2-b]pyridazin core with a cyclohexyl group, followed by the addition of hydrochloride to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for medicinal chemistry .

Properties

CAS No.

1418143-09-5

Molecular Formula

C22H26ClF3N4O

Molecular Weight

454.9 g/mol

IUPAC Name

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride

InChI

InChI=1S/C22H25F3N4O.ClH/c1-21(2,30)15-6-8-17(9-7-15)27-19-10-11-20-26-13-18(29(20)28-19)14-4-3-5-16(12-14)22(23,24)25;/h3-5,10-13,15,17,30H,6-9H2,1-2H3,(H,27,28);1H

InChI Key

RJXWMEFBAZTYCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O.Cl

Origin of Product

United States

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